molecular formula C13H15F3N2O2 B6969217 3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one

3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one

Cat. No.: B6969217
M. Wt: 288.27 g/mol
InChI Key: ZGPHHIBKRCMYHE-UHFFFAOYSA-N
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Description

3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a phenyl group and a trifluorohydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a halogenated piperazine reacts with a phenyl nucleophile.

    Addition of the Trifluorohydroxypropyl Group: The trifluorohydroxypropyl group can be added through a nucleophilic substitution reaction involving a trifluoropropyl halide and a hydroxy group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluorohydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the ketone yields the original hydroxy compound.

Scientific Research Applications

3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Material Science: Its unique chemical structure makes it suitable for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It can be used as a probe to study biological processes involving piperazine derivatives.

    Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one involves its interaction with specific molecular targets. The phenyl group and the trifluorohydroxypropyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring can act as a scaffold, positioning the functional groups in a way that enhances their interaction with the target molecules. This can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Phenylpiperazine: Lacks the trifluorohydroxypropyl group, resulting in different chemical properties and biological activities.

    4-(3,3,3-Trifluoro-2-hydroxypropyl)piperazine: Lacks the phenyl group, which affects its interaction with molecular targets.

    2-Phenylpiperazine: Similar to 3-Phenylpiperazine but with the phenyl group in a different position, leading to different reactivity and applications.

Uniqueness

3-Phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one is unique due to the presence of both the phenyl group and the trifluorohydroxypropyl group on the piperazine ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and enhanced interaction with biological targets, making it valuable for various applications in research and industry.

Properties

IUPAC Name

3-phenyl-4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)10(19)8-18-7-6-17-12(20)11(18)9-4-2-1-3-5-9/h1-5,10-11,19H,6-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPHHIBKRCMYHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)C2=CC=CC=C2)CC(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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